2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)acetic acid

Catalog No.
S14009208
CAS No.
M.F
C20H20N2O5
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pr...

Product Name

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)acetic acid

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetic acid

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C20H20N2O5/c23-18(22-11-19(24)25)9-10-21-20(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,26)(H,22,23)(H,24,25)

InChI Key

PURQQMVFUFTWPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)NCC(=O)O

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)acetic acid is a complex organic compound categorized as a fluorenylmethoxycarbonyl (Fmoc) protected amino acid. This compound is primarily utilized in peptide synthesis due to its stability and the mild conditions required for the removal of the Fmoc group, which protects the amino function and prevents undesired side reactions during peptide elongation. The structure of this compound includes a fluorenylmethoxycarbonyl group, an amino group, and an acetic acid moiety, making it a versatile building block in the synthesis of various peptides and proteins.

  • Deprotection: The removal of the Fmoc group is typically achieved using piperidine under basic conditions.
  • Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
  • Substitution Reactions: The Fmoc group can be substituted with other protective or functional groups.

Common Reagents and Conditions

  • Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
  • Coupling: Coupling reagents such as N,N’-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide are employed, often in conjunction with N-hydroxysuccinimide or hydroxybenzotriazole to enhance reaction efficiency.

The biological activity of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)acetic acid is primarily linked to its role in peptide synthesis. As a building block, it facilitates the formation of peptides that may exhibit various biological activities, including potential therapeutic effects. The Fmoc group allows for the selective construction of peptides without interference from side reactions, which is crucial for maintaining the integrity of biologically active compounds during synthesis.

The synthesis of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)acetic acid typically involves several key steps:

  • Protection of the Amino Group: The amino group of the starting amino acid is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
  • Formation of the Amide Bond: The protected amino acid is coupled with 3-aminopropanoic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
  • Deprotection: Finally, the Fmoc group is removed using a base such as piperidine to yield the final product.

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)acetic acid has several applications in scientific research:

  • Peptide Synthesis: It is widely used for synthesizing peptides and proteins due to its stability and ease of removal.
  • Bioconjugation: The compound is utilized in preparing bioconjugates for drug delivery systems and diagnostic applications.
  • Medicinal Chemistry: It plays a role in designing peptide-based drugs and inhibitors.
  • Material Science: This compound is also applied in developing peptide-based materials and nanostructures.

Interaction studies involving 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)acetic acid focus on its role as a building block in peptide synthesis. Research indicates that peptides synthesized using this compound can interact with various biological targets, potentially leading to therapeutic effects. The stability provided by the Fmoc protection allows for more controlled studies on these interactions without degradation of the peptide structure during synthesis.

Several compounds share structural similarities with 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)acetic acid. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
2-[3-cyclopropyl-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino]-2,2-difluoro-N-(prop-2-yn-1-yl)-propanamido]acetic acidContains a cyclopropyl groupIncorporates difluoro substitution enhancing potency
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-amino-propanoic acidSimilar Fmoc protectionFocused on stereochemistry
2-[3-(benzyl carboxy)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino]-N-(propan-2-yl)-propanamido]acetic acidContains benzyl carboxy groupMay exhibit different solubility properties

The uniqueness of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)acetic acid lies in its specific combination of protective groups and functional moieties that allow for versatile applications in peptide synthesis while maintaining stability and reactivity under mild conditions .

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

368.13722174 g/mol

Monoisotopic Mass

368.13722174 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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